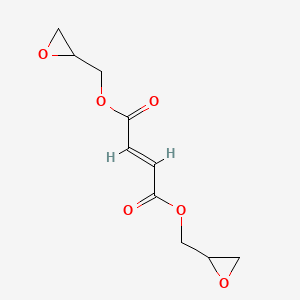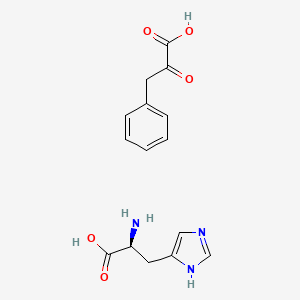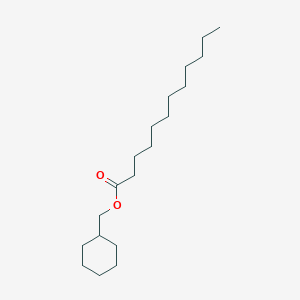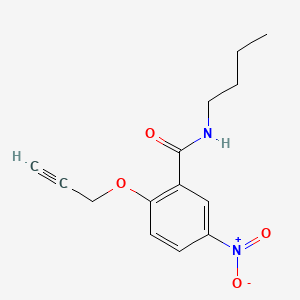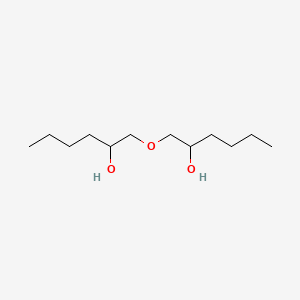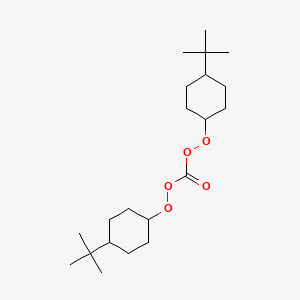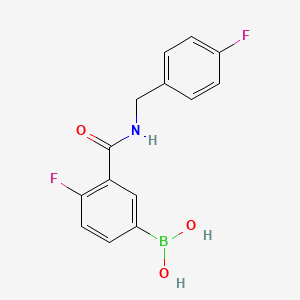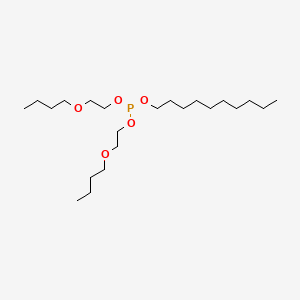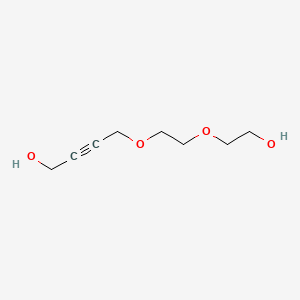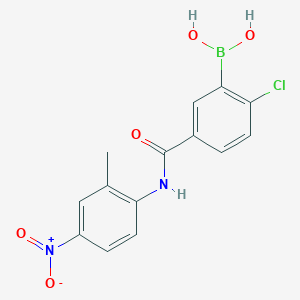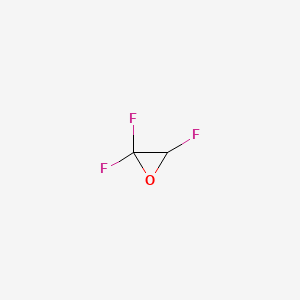
Trifluorooxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is characterized by the presence of three fluorine atoms attached to an oxirane ring, which imparts distinct chemical properties.
Vorbereitungsmethoden
The synthesis of trifluorooxirane involves several methodologies. One common approach is the reaction of trifluoroacetaldehyde with a suitable epoxidizing agent under controlled conditions . Industrial production methods often involve the use of specialized fluorination reagents and catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Trifluorooxirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid and other oxidation products.
Reduction: Reduction reactions can yield trifluoroethanol and related compounds.
Substitution: this compound can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trifluorooxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic compounds.
Biology: Researchers utilize it to study the effects of fluorinated compounds on biological systems.
Industry: this compound is used in the production of specialty chemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of trifluorooxirane involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The pathways involved in its action include the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Trifluorooxirane can be compared with other fluorinated oxiranes, such as perfluorohexyl this compound and heptafluoropropyl this compound . These compounds share similar structural features but differ in their specific chemical properties and applications. This compound is unique due to its specific reactivity and the range of applications it supports.
Eigenschaften
CAS-Nummer |
2925-24-8 |
|---|---|
Molekularformel |
C2HF3O |
Molekulargewicht |
98.02 g/mol |
IUPAC-Name |
2,2,3-trifluorooxirane |
InChI |
InChI=1S/C2HF3O/c3-1-2(4,5)6-1/h1H |
InChI-Schlüssel |
AJCMVKBTUWFCKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(O1)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


